molecular formula C19H25N5O B2585075 4-(5-methylpyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide CAS No. 2034480-12-9

4-(5-methylpyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide

Cat. No.: B2585075
CAS No.: 2034480-12-9
M. Wt: 339.443
InChI Key: LGBGXPBBEMNQQS-UHFFFAOYSA-N
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Description

4-(5-methylpyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methylpyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the pyrimidine moiety: This step involves the reaction of the piperazine intermediate with a pyrimidine derivative, often under acidic or basic conditions.

    Attachment of the phenylpropyl group: This can be done through nucleophilic substitution reactions, where the piperazine derivative reacts with a phenylpropyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the piperazine ring, leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the phenylpropyl group.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, sulfonates, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 4-(5-methylpyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved can vary widely depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylpyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide
  • 4-(5-ethylpyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide
  • 4-(5-methylpyrimidin-4-yl)-N-(3-phenylethyl)piperazine-1-carboxamide

Uniqueness

4-(5-methylpyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to similar compounds. The presence of the 5-methylpyrimidine and 3-phenylpropyl groups may influence its binding affinity, selectivity, and overall biological activity.

Properties

IUPAC Name

4-(5-methylpyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-16-14-20-15-22-18(16)23-10-12-24(13-11-23)19(25)21-9-5-8-17-6-3-2-4-7-17/h2-4,6-7,14-15H,5,8-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBGXPBBEMNQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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